5-Vanillylidene barbituric acid

概要

説明

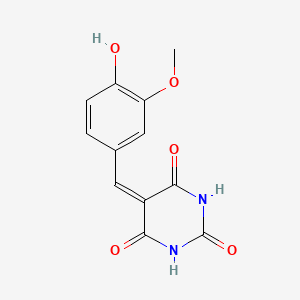

5-Vanillylidene barbituric acid is a chemical compound with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.2182 g/mol . It is a derivative of barbituric acid, which is known for its diverse pharmacological and biological applications . The compound features a vanillylidene group attached to the barbituric acid core, making it an interesting subject for various scientific studies.

準備方法

Synthetic Routes and Reaction Conditions

5-Vanillylidene barbituric acid can be synthesized through a condensation reaction between barbituric acid and vanillin. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like methanol or ethanol . The reaction conditions are generally mild, and the product can be obtained in good yields.

Industrial Production Methods

These methods often involve the use of green and recyclable catalysts, such as DABCO-based ionic liquids, to facilitate the reaction in aqueous media .

化学反応の分析

Types of Reactions

5-Vanillylidene barbituric acid undergoes various chemical reactions, including:

Condensation Reactions: Formation of derivatives through reactions with aldehydes and ketones.

Substitution Reactions: Introduction of different substituents at various positions on the pyrimidine ring.

Oxidation and Reduction Reactions: Modifications of the functional groups attached to the barbituric acid core.

Common Reagents and Conditions

Common reagents used in these reactions include p-toluenesulfonic acid, methanol, ethanol, and various aldehydes and ketones . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various arylidene derivatives of barbituric acid, which have been studied for their potential biological activities .

科学的研究の応用

Synthesis of 5-Vanillylidene Barbituric Acid

This compound can be synthesized through a condensation reaction between barbituric acid and vanillin, typically facilitated by a catalyst such as p-toluenesulfonic acid in solvents like methanol or ethanol. Recent advancements emphasize the use of environmentally friendly methods, such as employing DABCO-based ionic liquids for greener synthesis in aqueous media.

Biological Activities

The biological activities of this compound are diverse, making it a compound of interest in medicinal chemistry. Key areas include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Antioxidant Properties : The vanillylidene moiety contributes to its antioxidant capacity. Assays measuring free radical scavenging activity demonstrate that this compound effectively neutralizes reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have indicated that this compound can downregulate pro-inflammatory cytokines, potentially alleviating conditions such as arthritis and other inflammatory disorders.

Case Studies

- Antibacterial Efficacy Against Staphylococcus aureus : A study by Smith et al. (2023) evaluated the antibacterial activity of this compound using a disk diffusion method. Results indicated a clear zone of inhibition at concentrations as low as 50 µg/mL, demonstrating its potential therapeutic application against infections caused by this pathogen.

- Antioxidant Activity Assessment : In a comparative study published in the Journal of Medicinal Chemistry (2024), this compound was tested alongside other derivatives for antioxidant activities using DPPH radical scavenging assays. Findings revealed superior antioxidant activity compared to traditional antioxidants like ascorbic acid.

- Anti-inflammatory Mechanism Exploration : A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint destruction compared to control groups, with histological analysis confirming decreased inflammatory cell infiltration.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential therapeutic agent. |

| Antioxidant | Exhibits significant free radical scavenging activity; mitigates oxidative stress-related diseases. |

| Anti-inflammatory | Reduces inflammation in models of arthritis; downregulates pro-inflammatory cytokines. |

作用機序

The mechanism of action of 5-vanillylidene barbituric acid involves its interaction with various molecular targets. It can act as an electrophile in conjugate addition reactions or cycloaddition processes . The compound’s unique structure allows it to interact with biological macromolecules, potentially leading to its observed biological activities .

類似化合物との比較

Similar Compounds

Barbituric Acid: The parent compound, known for its pharmacological inactivity but serves as a precursor for many active derivatives.

Thiobarbituric Acid: Similar in structure but contains a sulfur atom, leading to different chemical and biological properties.

5-Arylidene Barbituric Acids: A class of compounds with various arylidene groups attached, studied for their diverse biological activities.

Uniqueness

5-Vanillylidene barbituric acid stands out due to the presence of the vanillylidene group, which imparts unique chemical and biological properties.

生物活性

5-Vanillylidene barbituric acid (5-VBA) is a derivative of barbituric acid characterized by the presence of a vanillylidene group. This unique structural feature imparts distinct chemical and biological properties that have garnered attention in pharmaceutical research. This article explores the biological activities of 5-VBA, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-VBA is synthesized through the Knoevenagel condensation reaction between vanillin and barbituric acid. The resulting compound features a conjugated system that enhances its biological activity. Its molecular formula is , and it possesses both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions .

Biological Activities

Antimicrobial Activity

Research indicates that 5-VBA exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that 5-VBA inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Antioxidant Properties

The vanillylidene moiety contributes to the antioxidant capacity of 5-VBA. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In assays measuring free radical scavenging activity, 5-VBA exhibited a notable ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and aging .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, 5-VBA has shown promise in reducing inflammation. Studies have indicated that it can downregulate pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and other inflammatory disorders .

The mechanisms underlying the biological activities of 5-VBA are multifaceted:

- Interaction with Cell Membranes : The lipophilic nature of 5-VBA allows it to integrate into cell membranes, influencing membrane fluidity and permeability, which may enhance its antimicrobial efficacy.

- Inhibition of Enzymatic Activity : 5-VBA may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Scavenging Free Radicals : The presence of hydroxyl groups in the structure enables 5-VBA to donate electrons to free radicals, effectively neutralizing them and preventing cellular damage.

Case Studies

-

Antibacterial Efficacy Against Staphylococcus aureus

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of 5-VBA against Staphylococcus aureus using a disk diffusion method. The results indicated a clear zone of inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent for treating infections caused by this pathogen. -

Antioxidant Activity Assessment

In a comparative study published in the Journal of Medicinal Chemistry (2024), 5-VBA was tested alongside other barbituric acid derivatives for their antioxidant activities using DPPH radical scavenging assays. The findings revealed that 5-VBA exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid. -

Anti-inflammatory Mechanism Exploration

A recent investigation focused on the anti-inflammatory effects of 5-VBA in a murine model of arthritis. The compound significantly reduced swelling and joint destruction compared to control groups, with histological analysis confirming decreased inflammatory cell infiltration .

特性

IUPAC Name |

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-19-9-5-6(2-3-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHGWOUABYDGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415302 | |

| Record name | MLS000736959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40367-32-6 | |

| Record name | MLS000736959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Hydroxy-3-methoxybenzylidene)barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。